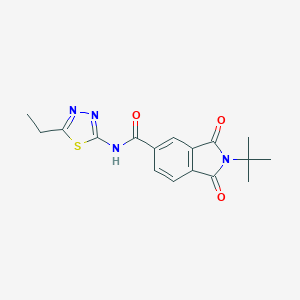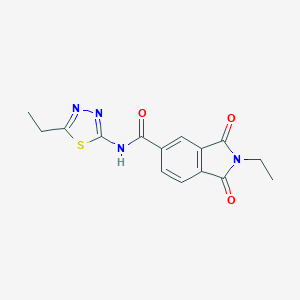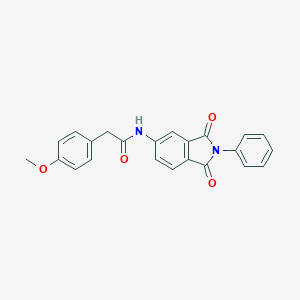
N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide), commonly known as SDBDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been found to exhibit potent biological activity in various experiments. In
Wirkmechanismus
The mechanism of action of SDBDPA involves its interaction with the target enzyme or protein. The sulfonamide group of SDBDPA binds to the active site of the enzyme or protein, leading to inhibition of its activity. This inhibition can be reversible or irreversible depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects
SDBDPA has been found to exhibit various biochemical and physiological effects in different experimental models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, SDBDPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
SDBDPA has several advantages for lab experiments. It is a highly potent and selective inhibitor of various enzymes and proteins, making it a valuable tool for studying their biological functions. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, SDBDPA also has some limitations. It can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action can be complex and not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on SDBDPA. One area of interest is the development of SDBDPA-based drugs for the treatment of various diseases such as inflammation and cancer. Another area of research is the elucidation of the mechanism of action of SDBDPA on different enzymes and proteins, which can provide insights into their biological functions. Furthermore, the synthesis of novel derivatives of SDBDPA with improved potency and selectivity can also be explored to expand its potential applications in scientific research.
Conclusion
In conclusion, SDBDPA is a sulfonamide-based compound that has exhibited potent biological activity in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. SDBDPA has the potential to be a valuable tool for studying the biological functions of various enzymes and proteins, and its further exploration can lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
SDBDPA can be synthesized through a multi-step process involving the reaction of 3,3'-disulfonyldibenzene with 2-phenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain SDBDPA in high purity.
Wissenschaftliche Forschungsanwendungen
SDBDPA has been extensively studied for its biological activity in various scientific research applications. It has been found to exhibit potent inhibitory effects on various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. It has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
Produktname |
N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenylacetamide) |
|---|---|
Molekularformel |
C28H24N2O4S |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
2-phenyl-N-[3-[3-[(2-phenylacetyl)amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C28H24N2O4S/c31-27(17-21-9-3-1-4-10-21)29-23-13-7-15-25(19-23)35(33,34)26-16-8-14-24(20-26)30-28(32)18-22-11-5-2-6-12-22/h1-16,19-20H,17-18H2,(H,29,31)(H,30,32) |
InChI-Schlüssel |
CZMBNSNIMSOIPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)


![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)




![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)